molecular formula C11H16N2 B15262753 N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine

N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine

Cat. No.: B15262753
M. Wt: 176.26 g/mol
InChI Key: LPPVLDJBFMLZAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS 20146-40-1) is a tetrahydroquinoline derivative of high interest in organic synthesis and catalysis research. With a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol, this compound features a partially saturated quinoline core, which can offer improved solubility and novel steric properties compared to its fully aromatic analogue. This structural motif is actively explored in the development of novel chiral ligands for asymmetric synthesis. Specifically, 5,6,7,8-tetrahydroquinolin-8-amine derivatives have demonstrated significant utility as chiral ligands in metal complexes for catalytic reactions, such as the asymmetric transfer hydrogenation of imines, which is a key step in the production of biologically active alkaloids and chiral amines . The saturated ring system introduces chirality and can modify the electronic properties of the ligand, influencing the reactivity and enantioselectivity of the resulting catalyst . Furthermore, related tetrahydroquinoline-based structures are investigated in the synthesis of iron complexes, which show potential application in the ring-opening polymerization of esters, a process relevant to producing biodegradable polymers . As a building block, the compound serves as a valuable intermediate for the construction of more complex polyheterocyclic systems in medicinal chemistry . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions, referring to the relevant safety data sheet before use.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N-ethyl-5,6,7,8-tetrahydroquinolin-4-amine

InChI

InChI=1S/C11H16N2/c1-2-12-11-7-8-13-10-6-4-3-5-9(10)11/h7-8H,2-6H2,1H3,(H,12,13)

InChI Key

LPPVLDJBFMLZAM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2CCCCC2=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine typically involves the reaction of 5,6,7,8-tetrahydroquinoline with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, fully saturated amines, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. Additionally, its biological activity is attributed to its ability to interact with specific enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogues and their molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine 20146-40-1 C₁₁H₁₆N₂ 176.26 Ethylamine at 4-position
N-Methyl-5,6,7,8-tetrahydroquinolin-4-amine 2059949-83-4 C₁₀H₁₄N₂ 162.23 Methylamine at 4-position
2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine 22345-79-5 C₁₀H₁₄N₂ 162.23 Methyl at 2-position, amine at 4-position
5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine 122914-50-5 C₁₁H₁₂N₂S 204.29 Thiophene ring fused to quinoline

Key Observations :

  • N-Ethyl vs. N-Methyl Derivatives : The ethyl substitution increases molecular weight by ~14 g/mol compared to the methyl analogue, enhancing lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Positional Isomerism: 2-Methyl-5,6,7,8-tetrahydroquinolin-4-amine (CAS 22345-79-5) demonstrates how substituent position affects steric interactions. The 2-methyl group may hinder binding to flat receptor surfaces compared to the 4-ethyl derivative .

Physical and Chemical Properties

Property N-Ethyl-4-amine N-Methyl-4-amine 2-Methyl-4-amine Thiophene-Fused-4-amine
Boiling Point (°C) Not reported 321.1 (at 760 mmHg) 321.1 (at 760 mmHg) 421.1 (predicted)
Density (g/cm³) Not reported 1.095 1.095 1.314 (predicted)
Storage Conditions Room temperature Room temperature Room temperature Not reported

Notes:

  • The ethyl derivative’s boiling point is inferred to be higher than the methyl analogue due to increased molecular weight.
  • Thiophene-fused compounds exhibit higher predicted density and boiling points, reflecting their larger, more rigid structures .

Biological Activity

N-Ethyl-5,6,7,8-tetrahydroquinolin-4-amine (ETQ) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline class of compounds, characterized by a bicyclic structure that includes a nitrogen atom in the ring. This structural feature is crucial for its biological activity. The compound's properties include:

  • Molecular Formula : C_11H_14N_2
  • Molecular Weight : 174.24 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
  • P-glycoprotein Inhibition :
    ETQ has been investigated for its ability to inhibit P-glycoprotein (P-gp), a membrane protein that plays a pivotal role in drug absorption and resistance. In a study evaluating various tetrahydroquinolinone derivatives, ETQ demonstrated significant P-gp inhibitory activity, enhancing the accumulation of rhodamine in resistant cell lines (MES-SA/DX5) .
    CompoundP-gp Inhibition (Fold Increase)Lipophilicity (Log P)
    A32.21.766
    A44.31.397
    A73.11.401
  • Antioxidant Activity :
    Research indicates that ETQ exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity is particularly relevant in neurodegenerative diseases like Alzheimer's .
  • Acetylcholinesterase Inhibition :
    ETQ has shown potential as an acetylcholinesterase inhibitor, which is beneficial for cognitive function and may have implications in treating Alzheimer's disease .

Study on P-glycoprotein Inhibition

A comprehensive study synthesized various tetrahydroquinoline derivatives and tested their effects on P-gp inhibition using flow cytometry and MTT assays. ETQ was among the compounds that significantly increased intracellular rhodamine levels, indicating its effectiveness as a modulator of multidrug resistance .

Antioxidant Effects

In vitro studies demonstrated that ETQ can reduce reactive oxygen species (ROS) levels in human dermal microvascular endothelial cells (HMEC-1). This suggests its potential role in protecting cells from oxidative damage .

Acetylcholinesterase Activity

In another investigation focused on neuroprotective agents, ETQ was evaluated alongside other compounds for its ability to inhibit acetylcholinesterase activity. Results indicated that ETQ could effectively enhance acetylcholine levels in neuronal tissues, supporting cognitive health .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.